molecular formula C17H27N3O2 B2632888 Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate CAS No. 1565989-70-9

Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate

Cat. No.: B2632888
CAS No.: 1565989-70-9
M. Wt: 305.422
InChI Key: XTHMJGXGVURWCJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate is a sophisticated synthetic intermediate designed for advanced medicinal chemistry and drug discovery programs. Its structure incorporates a piperazine core, which is a privileged scaffold in pharmacology due to its favorable physicochemical properties and ability to improve aqueous solubility in drug-like molecules . The presence of both a benzyl group and a Boc (tert-butoxycarbonyl) protecting group on the piperazine ring, alongside a reactive aminomethyl handle, makes this compound exceptionally valuable for constructing diverse libraries of bioactive molecules. Researchers can leverage this intermediate to develop novel ligands targeting central nervous system (CNS) receptors, given that piperazine derivatives are frequently explored for their affinity for serotonergic, dopaminergic, and adrenergic receptor systems . The Boc group can be readily deprotected under mild acidic conditions to reveal a secondary amine, facilitating further functionalization, while the aminomethyl side chain allows for conjugation with carboxylic acids, sulfonyl chlorides, or carbonyl compounds to create amide, sulfonamide, or urea derivatives, respectively. This versatility is critical in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for therapeutic targets. The benzylpiperazine moiety, in particular, has been a subject of significant pharmacological investigation, providing a foundational structure for probing neurochemical mechanisms . This product is intended for use by qualified researchers in the synthesis of novel compounds for biological evaluation and is strictly for research purposes in laboratory settings only.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-9-19(15(11-18)13-20)12-14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHMJGXGVURWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and benzylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or benzyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate has been investigated for its potential therapeutic applications:

  • Antidepressant Effects: The benzylpiperazine component interacts with serotonin and dopamine receptors, suggesting potential antidepressant and anxiolytic properties .
  • Neuroprotective Activity: Studies indicate that similar piperazine derivatives can inhibit acetylcholinesterase, which may protect against neurodegenerative diseases .

2. Antimicrobial Properties

Research has demonstrated the compound's efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria. This positions it as a candidate for developing new antimicrobial agents .

3. Synthesis of Complex Molecules

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including oxidation and substitution reactions.

Study on Neuroprotective Effects

A study evaluated the neuroprotective effects of piperazine derivatives, including this compound. The findings suggested that these compounds could modulate cholinergic signaling pathways, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .

Antimicrobial Activity Assessment

Research conducted on related piperazine derivatives demonstrated significant antimicrobial activity against several bacterial strains. The study highlighted the potential of these compounds in developing new classes of antibiotics .

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives share a common core but differ in substituent patterns, influencing their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of the target compound with analogous structures:

Substituent Position and Functional Group Variations

Compound Name CAS/Identifier Substituents Molecular Weight (g/mol) Key Differences Applications/Properties References
Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate 1565989-70-9 - Position 3: Aminomethyl
- Position 4: Benzyl
305.4 Reference compound Intermediate for drug candidates; high purity (≥95%)
Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 873697-59-7 - Position 4: 3-Amino-5-fluorobenzyl 352.4 Fluorine atom enhances electronegativity; amino group at meta position Potential CNS-targeting agents due to fluorinated aromatic systems
1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate N/A - Positions 1 and 3: Carboxylates
- Position 4: Methylthio-benzyl
~376.5 Dual carboxylate groups; sulfur atom increases lipophilicity Synthetic intermediate for electrophilic substitution reactions
Tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate N/A - Position 4: 2-Methylbenzyl ~306.4 Methyl group enhances steric hindrance High-yield synthesis (98%) via alkylation; used in combinatorial chemistry
Tert-butyl 4-(2-(aminomethyl)phenyl)piperazine-1-carboxylate PubChem CID 4961274 - Position 4: 2-Aminomethylphenyl 291.4 Aminomethyl on phenyl ring vs. piperazine core Building block for kinase inhibitors; ≥97% purity

Biological Activity

Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 280.38 g/mol

The structure features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperazine moiety can facilitate binding to targets such as:

  • Dopamine Receptors : Potential modulation of dopaminergic pathways, which may influence mood and behavior.
  • Serotonin Receptors : Possible effects on serotonergic signaling, relevant for conditions like depression and anxiety.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Antitumor Potential : Some derivatives of piperazine compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could also have anticancer properties.

In Vitro Studies

A study conducted on related piperazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, indicating that similar compounds could be explored for their antitubercular properties . The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting high potency.

Safety Profile

Safety assessments have indicated that while the compound shows potential therapeutic benefits, it also poses some risks. For instance, skin and eye irritation were noted as potential side effects . Further toxicological studies are necessary to establish a comprehensive safety profile.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

Compound NameBiological ActivityMIC (µg/mL)Safety Concerns
This compoundAntimicrobial, AntitumorTBDSkin irritation
SL-3111High-affinity delta-opioid receptor antagonist<0.05Cardiac toxicity concerns
Benzothiazinone derivativesAntitubercular<0.016Low toxicity

Case Studies

Several case studies have highlighted the potential of piperazine derivatives in treating various diseases:

  • Antitubercular Activity : A series of N-(amino)piperazine-containing benzothiazinones showed promising results against drug-resistant strains of Mycobacterium tuberculosis, suggesting that structural modifications can enhance activity against resistant pathogens .
  • Cancer Treatment : Research on benzazepine dicarboxamide compounds indicated their effectiveness as TLR8 agonists in cancer therapy, showcasing the therapeutic potential of structurally similar compounds .

Q & A

Q. What synthetic strategies are employed for synthesizing tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate, and what are key optimization parameters?

Synthesis typically involves multi-step functionalization of a piperazine core. A common approach includes:

  • Step 1 : Introduction of the benzyl group at position 4 of the piperazine ring via nucleophilic substitution or reductive amination .
  • Step 2 : Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc anhydride in dichloromethane) .
  • Step 3 : Aminomethylation at position 3 using reagents like formaldehyde and ammonium acetate, followed by purification via silica gel chromatography (hexane/ethyl acetate gradients) .
    Critical parameters : Reaction temperature (often 0–25°C for Boc protection), solvent polarity for intermediate stability, and stoichiometric control to minimize byproducts like over-alkylated species .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • NMR :
    • ¹H NMR: Tert-butyl protons appear as a singlet at ~1.4 ppm. Piperazine ring protons resonate between 2.5–3.5 ppm, while benzyl aromatic protons show peaks at 7.2–7.4 ppm .
    • ¹³C NMR: The Boc carbonyl carbon is observed at ~155 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 250.34 for C₁₄H₂₂N₂O₂) and fragments indicative of Boc cleavage .
  • IR : Stretching vibrations for carbonyl (Boc, ~1700 cm⁻¹) and amine groups (~3350 cm⁻¹) are diagnostic .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate for:

  • Drug Discovery : Functionalization of the aminomethyl group enables the development of protease inhibitors or receptor modulators (e.g., δ-opioid receptor ligands via structural analogs) .
  • PROTAC Synthesis : The Boc-protected piperazine scaffold facilitates conjugation to E3 ligase ligands, enabling targeted protein degradation studies .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for this compound derivatives?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Discrepancies in bond angles/positions may arise from torsional flexibility of the benzyl group or disorder in the tert-butyl moiety. Apply restraints to thermal parameters and validate against simulated annealing results .
  • Complementary Methods : Pair crystallography with DFT calculations (e.g., Gaussian09) to model electronic effects and confirm stereoelectronic compatibility .

Q. What methodologies optimize the stability of the aminomethyl group during synthetic modifications?

  • Protection Strategies : Temporarily convert the primary amine to a phthalimide or trifluoroacetamide group to prevent undesired side reactions (e.g., oxidation or dimerization) .
  • Low-Temperature Reactions : Conduct alkylation or acylation steps at –20°C in aprotic solvents (e.g., DMF) to minimize decomposition .
  • In Situ Monitoring : Use LC-MS to track intermediate stability and adjust reaction times dynamically .

Q. How can structure-activity relationship (SAR) studies be designed for piperazine-based analogs of this compound?

  • Core Modifications : Systematically vary substituents at positions 3 (aminomethyl) and 4 (benzyl) to assess impacts on bioactivity. For example:
    • Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to probe electronic effects .
    • Introduce steric bulk at the aminomethyl position to evaluate conformational constraints .
  • Biological Assays : Pair synthetic analogs with in vitro binding assays (e.g., radioligand displacement for opioid receptors) and molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. What strategies resolve low yields in large-scale synthesis of this compound?

  • Catalysis : Employ Pd/C or nickel catalysts for efficient hydrogenation during benzyl group introduction .
  • Flow Chemistry : Utilize continuous-flow reactors to enhance mixing and heat transfer, particularly for exothermic steps like Boc protection .
  • Byproduct Recycling : Implement acid-base extraction to recover unreacted starting materials from aqueous phases .

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